8-((dibenzylamino)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 8-((dibenzylamino)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 899727-58-3
VCID: VC7800637
InChI: InChI=1S/C28H33N5O3/c1-28(2,3)22(34)18-33-23(29-25-24(33)26(35)31(5)27(36)30(25)4)19-32(16-20-12-8-6-9-13-20)17-21-14-10-7-11-15-21/h6-15H,16-19H2,1-5H3
SMILES: CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4
Molecular Formula: C28H33N5O3
Molecular Weight: 487.604

8-((dibenzylamino)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 899727-58-3

Cat. No.: VC7800637

Molecular Formula: C28H33N5O3

Molecular Weight: 487.604

* For research use only. Not for human or veterinary use.

8-((dibenzylamino)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - 899727-58-3

Specification

CAS No. 899727-58-3
Molecular Formula C28H33N5O3
Molecular Weight 487.604
IUPAC Name 8-[(dibenzylamino)methyl]-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C28H33N5O3/c1-28(2,3)22(34)18-33-23(29-25-24(33)26(35)31(5)27(36)30(25)4)19-32(16-20-12-8-6-9-13-20)17-21-14-10-7-11-15-21/h6-15H,16-19H2,1-5H3
Standard InChI Key GARCLYVBNBBWOQ-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 8-((dibenzylamino)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, delineates its substitution pattern on the purine-2,6-dione core. Key features include:

  • 1- and 3-methyl groups at the purine nitrogen atoms.

  • A 7-(3,3-dimethyl-2-oxobutyl) side chain.

  • An 8-((dibenzylamino)methyl) substituent.

The molecular formula is C28H33N5O3, with a molecular weight of 487.604 g/mol.

Table 1: Core Structural Descriptors

PropertyValueSource
CAS Number899727-58-3
Molecular FormulaC28H33N5O3
Molecular Weight487.604 g/mol
SMILESCC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Synthesis and Manufacturing Considerations

Proposed Synthetic Route

While explicit synthesis protocols remain unpublished, a plausible multi-step strategy involves:

  • Purine Core Functionalization: Alkylation at the 7-position using 3,3-dimethyl-2-oxobutyl bromide under basic conditions.

  • Mannich Reaction: Introduction of the dibenzylaminomethyl group at the 8-position via reaction with dibenzylamine and formaldehyde.

  • Methylation: Sequential methylation at the 1- and 3-positions using methyl iodide.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsTarget Modification
1K2CO3, DMF, 60°C, 12h7-Alkylation
2Dibenzylamine, HCHO, EtOH, reflux8-Aminomethylation
3CH3I, NaH, THF, 0°C→RT1,3-Dimethylation

Yield optimization would require careful control of stoichiometry and reaction times, particularly to avoid over-alkylation .

Structural Analogues and Comparative Analysis

Piperidine-Substituted Analog

The compound 7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione (PubChem CID: 6484975) replaces the dibenzylamino group with a piperidine moiety . Key differences:

  • Molecular Weight: 375.5 g/mol vs. 487.6 g/mol .

  • Polarity: Piperidine substitution reduces hydrophobicity (LogP ~2.9).

Diethylamino Variant

8-(Diethylamino)-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione (PubChem CID: 4060690) demonstrates how alkylamino groups influence bioactivity .

Table 3: Structural Comparison of Purine Derivatives

Compound8-SubstituentMolecular Weight (g/mol)LogP
Target CompoundDibenzylaminomethyl487.6~4.0
Piperidine Analog (CID 6484975)Piperidin-1-ylmethyl375.5~2.9
Diethylamino Variant (CID 4060690)Diethylamino321.4~2.5

Research Implications and Future Directions

Critical Knowledge Gaps

  • Biological Activity: No published studies on pharmacological effects.

  • ADME Profile: Absorption, distribution, metabolism, and excretion properties remain uncharacterized.

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